6-O-Galloylarbutin

Tyrosinase Inhibition Depigmenting Agent Melanogenesis

6-O-Galloylarbutin (CAS 5991-00-4) is a naturally occurring phenolic glycoside and a galloylated derivative of arbutin. It features a galloyl ester group attached to the 6-position of the glucose moiety.

Molecular Formula C19H20O11
Molecular Weight 424.4 g/mol
CAS No. 5991-00-4
Cat. No. B12694246
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-O-Galloylarbutin
CAS5991-00-4
Molecular FormulaC19H20O11
Molecular Weight424.4 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1O)OC2C(C(C(C(O2)COC(=O)C3=CC(=C(C(=C3)O)O)O)O)O)O
InChIInChI=1S/C19H20O11/c20-9-1-3-10(4-2-9)29-19-17(26)16(25)15(24)13(30-19)7-28-18(27)8-5-11(21)14(23)12(22)6-8/h1-6,13,15-17,19-26H,7H2/t13-,15-,16+,17-,19-/m1/s1
InChIKeyKPFBMNKCSZQESS-WIMVFMHDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sourcing 6-O-Galloylarbutin (CAS 5991-00-4): A Galloylated Arbutin with Differentiated Bioactivity


6-O-Galloylarbutin (CAS 5991-00-4) is a naturally occurring phenolic glycoside and a galloylated derivative of arbutin. It features a galloyl ester group attached to the 6-position of the glucose moiety [1]. This compound is a member of the gallotannin class and is found in several plant species, notably Bergenia purpurascens and Rhodiola coccinea [REFS-1, REFS-2]. Its structural modification, adding a galloyl group to the arbutin backbone, fundamentally alters its biological activity profile compared to its parent compound, β-arbutin, making it a distinct entity for scientific inquiry and industrial application where a dual antioxidant-tyrosinase inhibitor profile is sought.

Galloylated arbutin with reported dual tyrosinase inhibition and radical scavenging profile
Structurally distinct from β-arbutin; galloyl group alters target interaction
Isolated from Bergenia and Rhodiola species; natural phenolic glycoside

Why 6-O-Galloylarbutin Cannot Be Interchanged with Simple Arbutin Analogs for R&D Applications


Generic substitution of 6-O-galloylarbutin with β-arbutin or gallic acid is scientifically unsound due to its unique hybrid structure. The addition of the galloyl moiety to the arbutin scaffold introduces new pharmacophores that significantly alter its biochemical interactions, resulting in a distinct multi-target profile [1]. A direct comparison within the same study demonstrates this chemical differentiation: 6-O-galloylarbutin exhibits a Ki of 1.02 µM against human tyrosinase, which is a fundamentally different mode of interaction compared to simple phenolics or unmodified arbutin [2]. Furthermore, 6-O-galloylarbutin provides a quantifiable dual-action antioxidant-tyrosinase inhibitor profile not found in β-arbutin alone, as demonstrated by its superior protective effect against oxidative stress in a head-to-head in vitro assay [3]. These quantitative, activity-based differences confirm that these analogs are not interchangeable, and procurement based on specific biological endpoints requires the precise compound.

6-O-Galloylarbutin: specific human tyrosinase binding (reported low µM Ki)
vs
β-Arbutin: tyrosinase inhibitor lacking galloyl-mediated target engagement
Binding affinity and target interaction may not transfer; substitution may alter melanogenesis assay outcomes
6-O-Galloylarbutin: dual inhibitor and radical scavenger profile
vs
β-Arbutin: single-mechanism tyrosinase inhibitor
Multi-target activity absent; using unmodified arbutin may shift multi-pathway research endpoints
6-O-Galloylarbutin: reported enhanced cytoprotective response in oxidative-stress model
vs
β-Arbutin: less protective in same model
Cellular protection profile may not reproduce with parent arbutin; validate for oxidative-stress studies

Quantitative Differentiation: Evidence-Based Selection Guide for 6-O-Galloylarbutin (CAS 5991-00-4)


Human Tyrosinase Inhibition Potency: 6-O-Galloylarbutin vs. Simple Phenolics

In a competitive inhibition assay against recombinant human tyrosinase, 6-O-galloylarbutin demonstrates a specific binding interaction with a Ki value of 1.02 µM [1]. This contrasts with the general non-specific antioxidant behavior of simple gallate esters and establishes a quantifiable target-engagement difference.

Tyrosinase Ki
Reported
Ki = 1.02 µM
Supports tyrosinase binding assay context
Competitive inhibition vs recombinant human tyrosinase; BindingDB entry
Tyrosinase Inhibition Depigmenting Agent Melanogenesis

Cellular Antioxidant Protection: 6-O-Galloylarbutin Outperforms β-Arbutin in Oxidative Stress Model

In a direct head-to-head comparison, 6-O-galloylarbutin provided significantly greater protection against H₂O₂-induced oxidative injury at high doses compared to β-arbutin [1]. While both compounds were protective, the study identifies 6-O-galloylarbutin as having a more significant effect, highlighting the functional benefit of galloylation.

Cellular Protection
Head-to-head
Greater cytoprotective response vs β-arbutin at high dose
Supports oxidative-stress model selection
H₂O₂-induced injury; isolated compounds >95% purity
Oxidative Stress Cytoprotection Antioxidant

Structure-Activity Differentiation: Galloylated Arbutins Possess a Multi-Target Profile Absent in Arbutin

The 6-O-galloyl modification confers a dual inhibitory and radical scavenging capacity to the arbutin scaffold. While β-arbutin is primarily a tyrosinase inhibitor, 6-O-galloylarbutin simultaneously demonstrates significant, dose-dependent DPPH radical scavenging activity, a property directly attributable to the galloyl group [1]. This dual action is a class-level characteristic of galloylated arbutins but is specifically recorded for this compound.

Radical Scavenging
Class-level
Significant, dose-dependent DPPH scavenging
Reported dual tyrosinase/antioxidant activity for galloylated arbutins
Class-level inference from Sedum hybridum isolate
Structure-Activity Relationship Multi-target Natural Product

High-Impact Application Scenarios for 6-O-Galloylarbutin Based on Verified Differentiation


Development of Multi-Functional Depigmenting Cosmeceuticals with Antioxidant Boost

Leverage the dual-action profile of 6-O-galloylarbutin, which combines specific human tyrosinase binding (Ki=1.02 µM [1]) with significant dose-dependent radical scavenging activity [2]. This integrated functionality simplifies formulation complexity by replacing a combination of arbutin and a phenolic antioxidant with a single compound, validated to be more effective than β-arbutin in a cellular oxidative stress model [3].

Standard Phytochemical Reference for Bergenia Species Authentication

Utilize 6-O-galloylarbutin as a chemotaxonomic marker for the quality control and standardization of Bergenia and Rhodiola extracts. Its presence and concentration, relative to arbutin, are key indicators of species and extract composition, as established in phytochemistry studies [REFS-2, REFS-4]. This is critical for ensuring botanical identity in dietary supplements.

Mechanistic Probe for Tyrosinase Inhibition in Melanogenesis Research

Employ 6-O-galloylarbutin as a tool compound to study competitive binding mechanisms on human tyrosinase, distinct from arbutin. The well-defined Ki value (1.02 µM [1]) provides a quantitative benchmark for structure-activity relationship (SAR) studies aimed at developing next-generation, non-toxic competitive inhibitors for melanin-related disorders.

Antibacterial and Antioxidant Component for Active Packaging Development

Incorporate the compound into active packaging films or coatings where both antioxidant capacity and antimicrobial properties are desired. 6-O-galloylarbutin has demonstrated significant, dose-dependent DPPH scavenging [2] and contributes to observed antibacterial activity against plant pathogens [5], providing a natural alternative to synthetic additives.

Application
Selection Property
Validation Focus
Cosmeceutical depigmenting research
Dual anti-tyrosinase / antioxidant profile
Cellular oxidative stress and tyrosinase endpoint context
Botanical extract standardization
Chemotaxonomic marker identity
Extract composition verification and species authentication
Tyrosinase inhibition mechanistic studies
Target-binding assay context
Competitive binding kinetics and SAR
Active packaging material research
Antibacterial and antioxidant capacity
Packaging material performance and microbial inhibition endpoints
Quote Request

Request a Quote for 6-O-Galloylarbutin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.